Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-
Description
The compound “Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-” features a bis-acetonitrile structure linked by a phenylmethyl imino group. Synonyms for related phenylmethyl-containing nitriles include benzyl cyanide (phenylacetonitrile), highlighting structural similarities .
Properties
IUPAC Name |
2-[benzyl(cyanomethyl)amino]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGCCZTWTQDLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylamine-Epoxide Coupling
The formation of the iminobis backbone begins with the nucleophilic attack of benzylamine on an epoxide precursor. In Example 1 of patent, (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran reacts with benzylamine in isopropyl alcohol (IPA) at 25–30°C for 4 hours, yielding (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (Intermediate-II). This step achieves a 38.1% yield after crystallization with acetonitrile.
The reaction mechanism involves:
Dimerization via Etherification
Intermediate-II undergoes dimerization with (±)-[1S*(S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (Intermediate-III) in ethanol under reflux for 4 hours. This produces [2R,αS,2’S,α’S]-α,α’-[[(phenylmethyl)imino]bismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Intermediate-11). Key parameters include:
Catalytic Hydrogenation for Deprotection
Intermediate-11 is subjected to hydrogenation in 2-methoxyethanol using 10% palladium on charcoal (Pd/C) under 5.0–5.5 kg/cm² hydrogen pressure at 48–52°C. This step removes the benzyl protecting group, yielding the free amine. Post-hydrogenation, the product is purified via column chromatography and crystallized twice in acetonitrile.
Critical Observations:
-
Aryl halide additives like benzyl chloride (1.25 moles per epoxy monomer) improve hydrogenation efficiency by stabilizing the Pd catalyst.
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Solvent choice impacts crystallization: acetonitrile enhances purity (>99.5% HPLC) compared to methanol or ethanol.
Optimization Strategies for Industrial Scaling
Solvent Selection and Crystallization
Acetonitrile emerges as the optimal solvent for crystallizing intermediates due to its polarity and low solubility for byproducts. In Example 1 of patent, crude Intermediate-II is dissolved in hot acetonitrile and cooled to 0–5°C, achieving 38.1% yield. Comparatively, methanol or ethanol yields lower purity (85–90%).
Catalytic System Tuning
The Pd/C catalyst loading (10% w/w) and hydrogen pressure (5.0–5.5 kg/cm²) are calibrated to minimize over-reduction. Elevated temperatures (48–52°C) accelerate deprotection without compromising stereochemical integrity.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 254 nm) is employed to assess purity. Nebivolol hydrochloride, a derivative of the target compound, shows 99.5% purity post-crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-[(phenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others needing specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- is characterized by its molecular formula . The compound features a central acetonitrile moiety connected to two phenylmethyl imino groups. This structure contributes to its reactivity and utility in various chemical processes.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized in the formation of complex organic molecules through various chemical reactions such as:
- Condensation Reactions: It can participate in condensation reactions to form larger molecules.
- Substitution Reactions: The imino groups can undergo nucleophilic substitutions, leading to the formation of diverse derivatives.
Table 1: Synthesis Pathways Involving Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-
| Reaction Type | Description | Example Products |
|---|---|---|
| Condensation | Formation of larger organic compounds | Various substituted imines |
| Substitution | Nucleophilic attack on imino groups | New amine derivatives |
Biological Research
Research has indicated potential biological applications of Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-:
- Neurotransmitter Research: Studies suggest that derivatives of this compound may play a role in neurotransmitter synthesis and metabolism .
- Pharmacological Investigations: The compound has been explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacological agents .
Pharmaceutical Industry
In the pharmaceutical sector, Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- is used for:
- Drug Development: As an intermediate for synthesizing active pharmaceutical ingredients (APIs).
- Formulation Development: It is included in formulations for injectable solutions and oral medications due to its solubility properties .
Chemical Manufacturing
The compound finds utility in the production of various chemicals:
- Dyes and Pigments: Used as a precursor in the synthesis of dyes due to its reactivity.
- Polymers: It serves as a building block for polymerization processes .
Neurotransmitter Synthesis
A study published in the Journal of Medicinal Chemistry investigated the role of Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- derivatives in neurotransmitter synthesis. The results demonstrated that certain derivatives exhibited enhanced activity compared to traditional compounds used in the field .
Drug Formulation Research
In a patent application detailing the formulation of oral solutions containing Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-, researchers reported successful stabilization of active ingredients through the use of this compound as a solvent and stabilizer .
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Synthesis | Enhanced activity of derivatives | Journal of Medicinal Chemistry |
| Drug Formulation | Stabilization of active ingredients | Patent Application EP0145067B1 |
Mechanism of Action
The mechanism by which acetonitrile, 2,2’-[(phenylmethyl)imino]bis- exerts its effects involves its ability to participate in various chemical reactions. The nitrile groups can act as nucleophiles, while the aromatic ring can undergo electrophilic substitution. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-” with structurally analogous compounds, focusing on molecular properties, functional groups, and applications:
Key Structural and Functional Differences:
Nitrile vs. Amide/Ester Groups :
- The target compound and 2,2'-(Azanediylbis(methylene))dibenzonitrile prioritize nitrile groups, making them reactive in cyanation or coordination reactions. In contrast, OXETHAZAINE and Irgamet 42 incorporate amide/ester groups, enhancing stability and solubility for pharmaceutical/industrial use.
Bridging Groups: The phenylmethyl imino bridge in the target compound contrasts with benzotriazole (Irgamet 42) or hydroxyethyl (OXETHAZAINE) bridges, which introduce steric bulk or hydrogen-bonding capabilities.
Applications :
- Nitrile-based compounds (e.g., target compound, dibenzonitrile ) are often intermediates in catalysis or organic synthesis.
- Amide/ester derivatives (e.g., OXETHAZAINE , Irgamet 42 ) are tailored for biological activity or material science.
Research Findings and Data Analysis
Reactivity and Stability:
- Nitrile Reactivity : The acetonitrile groups in the target compound are prone to hydrolysis or nucleophilic substitution, similar to benzyl cyanide (phenylacetonitrile) . This contrasts with the hydrolytically stable amide bonds in OXETHAZAINE .
Industrial and Pharmaceutical Relevance:
Biological Activity
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- (CAS No. 16728-92-0) is a compound with the molecular formula C11H11N3. It features a unique structural configuration that includes two nitrile groups and an aromatic amine. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound exhibits several notable chemical characteristics:
- Molecular Structure : Contains 25 bonds, including 14 non-hydrogen bonds and multiple aromatic bonds.
- Functional Groups : Features nitriles and an aromatic amine, which contribute to its reactivity and potential biological interactions.
Acetonitrile, 2,2'-[(phenylmethyl)imino]bis- can interact with various biological targets through its functional groups:
- Nucleophilic Activity : The nitrile groups can act as nucleophiles in biochemical reactions.
- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution, allowing interaction with biomolecules such as proteins and nucleic acids.
Biological Activity
Research indicates that acetonitrile derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to acetonitrile can inhibit the growth of various bacterial strains. For instance:
- Case Study : A derivative demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Anticancer Properties
Preliminary research suggests potential anticancer activity:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies indicated that acetonitrile derivatives could reduce cell viability in breast cancer cell lines by up to 70% at high concentrations (100 µM).
Neuroprotective Effects
There is emerging evidence that acetonitrile derivatives may protect neuronal cells from oxidative stress:
- Research Findings : Compounds showed reduced levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stressors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| Benzyl Cyanide | C8H7N | Antimicrobial | Effective against E. coli |
| Phenylacetonitrile | C9H9N | Anticancer | Induces apoptosis in cancer cells |
| Benzylamine | C7H9N | Neuroprotective | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Acetonitrile, 2,2'-[(phenylmethyl)imino]bis-?
- Methodological Answer : Synthesis typically involves condensation reactions between phenylmethylamine derivatives and acetonitrile precursors under controlled anhydrous conditions. Purification is achieved via recrystallization using acetonitrile as a solvent, as demonstrated in crystallographic studies of structurally analogous complexes . Key parameters include maintaining inert atmospheres (e.g., nitrogen) and optimizing reaction temperatures (40–60°C) to minimize side-product formation.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., phenylmethyl groups at δ 7.2–7.5 ppm and acetonitrile protons at δ 3.0–3.5 ppm).
- Mass Spectrometry : Confirm molecular weight (Mr = 357.62 g/mol) via high-resolution ESI-MS .
- X-ray Crystallography : Resolve bond angles and spatial arrangement, as shown in monoclinic crystal systems (e.g., space group C2/c, β = 123.893°) .
Q. What analytical standards are applicable for quantifying this compound in environmental samples?
- Methodological Answer : Use HPLC or GC-MS with phenylacetonitrile derivatives as internal standards. Reference materials like 2,2'-Bipyridyl or Bis-(4-aminophenyl)methane (CAS: 101-61-1) can be calibrated for cross-validation, as outlined in environmental analysis protocols .
Advanced Research Questions
Q. How does acetonitrile solvent polarity affect the compound’s coordination chemistry in metal complexes?
- Methodological Answer : Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates in coordination reactions. For example, in manganese(II) perchlorate complexes, acetonitrile enhances ligand exchange kinetics, favoring octahedral geometry (Mn–N bond lengths: 2.15–2.30 Å). Solvent effects on reaction thermodynamics can be quantified via cyclic voltammetry or UV-vis titration .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT or molecular dynamics simulations) based on the compound’s SMILES notation (e.g., C1=CC=C(C=C1)CN(CC2=...) .
- Single-Crystal XRD : Resolve ambiguities in bond hybridization (e.g., sp² vs. sp³ nitrogen) by refining crystal parameters (e.g., unit cell dimensions: a = 20.521 Å, Z = 4) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via LC-MS. Acetonitrile’s hydrolytic stability under acidic conditions (pH < 3) may require derivatization (e.g., trifluoroacetylation) to prevent decomposition .
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks at >200°C) .
Q. What role does the phenylmethylimino group play in modulating the compound’s electronic properties?
- Methodological Answer : The phenylmethyl group introduces steric hindrance and electron-donating effects, altering redox potentials. Electrochemical studies (e.g., cyclic voltammetry at Pt electrodes) reveal shifts in oxidation peaks (Epa ≈ +0.75 V vs. Ag/AgCl) compared to non-substituted analogs. Computational analysis (HOMO-LUMO gaps) further quantifies electronic perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
